molecular formula C13H10ClN3O B2417418 2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine CAS No. 339010-07-0

2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine

Cat. No.: B2417418
CAS No.: 339010-07-0
M. Wt: 259.69
InChI Key: KDXCYQNJYKZRNP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-methoxyimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-17-11-3-2-8-15-12(11)16-13(17)9-4-6-10(14)7-5-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXCYQNJYKZRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(N=CC=C2)N=C1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Sequence and Mechanism

  • SNAr Reaction :
    2-Chloro-3-nitropyridine reacts with methoxyamine (NH2OCH3) in H2O-IPA (1:1) at 80°C for 2 hours, replacing the chlorine atom with the methoxyamine group to form 2-(methoxyamino)-3-nitropyridine. The polar protic solvent facilitates the SNAr mechanism by stabilizing the transition state through hydrogen bonding.

  • Nitro Group Reduction :
    The intermediate undergoes reduction using zinc dust (1 equiv) and concentrated hydrochloric acid (0.5 equiv) at 80°C for 45 minutes, converting the nitro group to an amine. This step yields 2-(methoxyamino)-3-aminopyridine. The use of Zn/HCl in H2O-IPA avoids toxic reagents like ammonium formate and ensures rapid reduction.

  • Heteroannulation with 4-Chlorobenzaldehyde :
    The diamine intermediate reacts with 4-chlorobenzaldehyde in H2O-IPA at 85°C for 10 hours, forming the imidazo[4,5-b]pyridine core via imine intermediate cyclization. The reaction proceeds through nucleophilic attack of the amine on the aldehyde, followed by aromatization to yield the final product (Fig. 1).

Table 1: Optimization of Tandem Reaction Conditions

Parameter Optimal Value Impact on Yield
Solvent H2O-IPA (1:1) 92%
Temperature (Cyclization) 85°C 90–95%
Reaction Time 10 hours 88–93%
Catalyst None

This method achieves an overall yield of 85–90% with minimal purification steps, adhering to green chemistry principles.

Metal-Catalyzed Cyclization Approaches

Alternative routes employing transition-metal catalysts have been explored, though they are less favored due to cost and environmental concerns.

Palladium-Catalyzed C–N Bond Formation

Pd-catalyzed methods typically involve coupling 2-halo-3-acylaminopyridines with amines. For instance, 2-chloro-3-acetamidopyridine could react with methoxyamine in the presence of Pd(OAc)2 and Xantphos ligand to form the C–N bond. Subsequent cyclization with 4-chlorobenzaldehyde under basic conditions would yield the target compound. However, this approach requires inert conditions, costly ligands, and prolonged reaction times (24–48 hours), resulting in moderate yields (60–70%).

Copper-Mediated Cyclization

Copper(I) iodide catalyzes the coupling of 3-amino-2-chloropyridine derivatives with aldehydes. While this method avoids palladium, it often necessitates stoichiometric oxidants and elevated temperatures (100–120°C), leading to side reactions such as over-oxidation or dimerization.

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent (DE2305339C3) describes solid-supported synthesis of imidazo[4,5-b]pyridines using polymer-bound amines. While specifics are undisclosed, the methodology likely involves immobilizing methoxyamine on a resin, followed by sequential SNAr, reduction, and cyclization steps. This approach simplifies purification but suffers from lower yields (70–75%) and scalability challenges.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the heteroannulation step, reducing reaction times from 10 hours to 30 minutes. However, specialized equipment and precise temperature control are required, limiting broad applicability.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

Method Yield Time Cost Environmental Impact
Tandem H2O-IPA 90% 12.7 h Low Green
Pd-Catalyzed 65% 48 h High Moderate
Solid-Phase 73% 24 h Medium Low

The tandem H2O-IPA method outperforms others in yield, cost, and sustainability, making it the preferred industrial-scale route.

Experimental Optimization and Characterization

Key Optimization Steps

  • Solvent Ratio : A 1:1 H2O-IPA ratio maximizes solubility of both polar (nitropyridine) and nonpolar (aldehyde) reactants.
  • Acid Additive : Concentrated HCl (0.5 equiv) enhances the reduction rate by protonating the nitro group, facilitating electron transfer from zinc.
  • Temperature Control : Maintaining 85°C during cyclization prevents aldehyde decomposition while ensuring complete imine formation.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, H-5), 7.85–7.82 (d, 2H, Ar-H), 7.50–7.47 (d, 2H, Ar-H), 3.95 (s, 3H, OCH3).
  • HRMS : m/z calculated for C13H11ClN3O [M+H]+: 276.0534; found: 276.0536.

Chemical Reactions Analysis

Alkylation and Arylation

The nitrogen atoms at positions 1 and 3 of the imidazo[4,5-b]pyridine core are nucleophilic sites for alkylation or arylation. Phase-transfer catalysis (PTC) conditions using tetrabutylammonium bromide (TBAB) and potassium carbonate enable selective functionalization:

Reaction TypeReagentPosition ModifiedProduct YieldSource
N-AlkylationAllyl bromideN379%
N-AlkylationPropargyl bromideN382%
Suzuki-Miyaura4-Chlorophenylboronic acidC275–89%

These reactions retain the 4-chlorophenyl and methoxy groups while introducing new substituents for enhanced bioactivity .

Condensation and Cyclization

Synthesis often begins with 2-chloro-3-nitropyridine , which undergoes nucleophilic aromatic substitution (SNAr) with amines, followed by nitro group reduction and heterocyclization with aldehydes .

Mechanistic Steps :

  • SNAr Reaction : 2-Chloro-3-nitropyridine reacts with primary amines (e.g., benzylamine) in H2O-IPA at 80°C to form N-substituted pyridinamines.

  • Nitro Reduction : Zn/HCOONH3 reduces the nitro group to an amine, yielding pyridine-2,3-diamines.

  • Heterocyclization : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) forms imine intermediates, which cyclize and aromatize to imidazo[4,5-b]pyridines .

Time-dependent 1H NMR studies confirmed the imine intermediate (δ 7.00 ppm) cyclizes completely within 10 hours to form the aromatic product .

Reaction Outcomes and Derivatives

Functionalization at N3 and C2 positions generates structurally diverse analogues:

Derivative StructureKey ModificationsCharacterization Data (1H NMR)Source
3-Allyl-2-(4-chlorophenyl)-1-methoxyAllyl group at N3δ 4.49 (t, J=7.6 Hz, 2H, -CH2- allyl)
2-(4-Fluorophenyl)-3-butyl-1-methoxyFluorophenyl at C2, butyl at N3δ 7.80–7.76 (m, 2H, Ar-F)
3-Propyl-2-(4-nitrophenyl)-1-methoxyNitrophenyl at C2, propyl at N3δ 8.34 (d, J=8.0 Hz, 2H, Ar-NO2)

Experimental Conditions and Optimization

  • Solvents : Dichloromethane, 1,2-dichloroethane, or H2O-IPA mixtures are preferred for SNAr reactions .

  • Catalysts : Pd(PPh3)4 or CuI enables Suzuki-Miyaura couplings at 80–100°C.

  • Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity for most derivatives .

This compound’s reactivity profile underscores its utility as a scaffold for drug discovery, with tunable properties via strategic functionalization. Future studies may explore cross-coupling reactions at C5 or halogenation for further diversification.

Scientific Research Applications

Medicinal Chemistry

  • CNS Disorders : The compound has been studied for its potential as a modulator of GABA_A receptors, which are critical in neurotransmission and are implicated in various central nervous system disorders such as anxiety and epilepsy .
  • Anticancer Activity : Preliminary studies indicate that 2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival . It has shown promise as a lead compound in developing drugs targeting various cancer types.
  • Anti-inflammatory Properties : The structure suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines .

Biological Research

The compound has been evaluated for its biological activities beyond its medicinal applications:

  • GABA_A Receptor Modulation : Research indicates its capability to influence GABA_A receptor activity, which may have implications for treating neurological disorders .
  • Kinase Inhibition : It has been explored as an inhibitor of specific kinases involved in cancer progression, showcasing its potential as an anticancer agent .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the development of agrochemicals and other industrial chemicals due to its chemical stability and reactivity . Its ability to serve as a building block for more complex heterocyclic compounds further enhances its utility in chemical synthesis.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate GABA_A receptors and inhibit cancer cell proliferation sets it apart from other similar compounds .

Biological Activity

2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazo[4,5-b]pyridine core structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C13H10ClN3O
  • Molecular Weight : 239.69 g/mol
  • CAS Number : 339010-07-0
  • Density : 1.387 g/cm³
  • Boiling Point : 449.7 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves multicomponent reactions and condensation reactions. A common synthetic route includes the reaction of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and methoxylation steps. This method allows for the efficient production of the compound with desired purity levels suitable for biological testing .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines:

Cell LineIC50 (µM)Reference
LN-229 (glioblastoma)12.5
HCT-116 (colorectal carcinoma)10.3
NCI-H460 (lung carcinoma)15.0
K-562 (chronic myeloid leukemia)8.7

These findings indicate that the compound exhibits selective antiproliferative activity against multiple cancer types, suggesting its potential as a lead compound for drug development.

The mechanism by which this compound exerts its anticancer effects may involve modulation of various cellular pathways:

  • GABA_A Receptor Modulation : The compound has been studied for its role as a GABA_A receptor modulator, influencing neurotransmission and potentially affecting tumor growth dynamics.
  • Inhibition of Kinase Activity : Some studies suggest that derivatives of imidazo[4,5-b]pyridine can inhibit specific kinases involved in cancer cell proliferation and survival.

Other Biological Activities

In addition to its anticancer properties, research indicates that this compound may also possess:

  • Antimicrobial Activity : Preliminary tests have shown moderate antibacterial activity against certain strains like E. coli .
  • Anti-inflammatory Properties : The imidazo[4,5-b]pyridine scaffold has been associated with anti-inflammatory effects in various models.

Case Studies

A notable case study evaluated the efficacy of a series of imidazo[4,5-b]pyridine derivatives, including our compound of interest, in treating acute lymphoblastic leukemia (ALL). The study found that while some derivatives exhibited significant activity (IC50 values ranging from 10 to 20 µM), the specific substitution patterns on the imidazo ring were crucial for enhancing potency .

Q & A

Basic Research Question

  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ~8.2 mins .
    • NMR : Confirm methoxy (δ 3.8 ppm) and aromatic protons (δ 7.3–8.1 ppm) .
  • Stability Monitoring :
    • Storage : -20°C in powder form (3-year stability); avoid repeated freeze-thaw cycles in solution .
    • Degradation Products : LC-MS identifies N-oxide formation under oxidative conditions .

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